molecular formula C8H7ClN2O3 B1452005 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1198475-26-1

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1452005
CAS No.: 1198475-26-1
M. Wt: 214.6 g/mol
InChI Key: PHOQKCIJSNYPRZ-UHFFFAOYSA-N
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Description

Historical Development of Benzoxazine Chemistry

The foundational work in benzoxazine chemistry traces back to 1944 when Holly and Cope developed the first small molecular weight benzoxazine compounds through condensation reactions between primary amines, formaldehyde, and phenol. This pioneering research established the basic synthetic methodology that would later become known as the Mannich condensation reaction for benzoxazine formation. The initial discoveries remained largely unexplored for several decades until renewed interest in the 1980s and 1990s led to significant advances in understanding their potential applications.

The modern era of benzoxazine research began in earnest during the 1990s when Ning and Ishida conducted the first comprehensive study on the synthesis and properties of crosslinked polybenzoxazines in 1994. This work demonstrated that benzoxazine monomers could undergo polymerization through thermal ring-opening mechanisms without producing unwanted by-products, a significant advantage over traditional phenolic resins. The polymerization process typically occurs between 160 and 220 degrees Celsius and can proceed with or without initiators, making these materials particularly attractive for industrial applications.

During the late 1990s, commercial interest in benzoxazine technology grew substantially. Huntsman Corporation acquired benzoxazine patents from Gurrit Essex in 1995, leading to the first commercial applications in the electronics industry. By 1997, benzoxazine technology was licensed to Hitachi, marking the beginning of widespread industrial adoption. These developments established benzoxazines as viable alternatives to traditional thermosetting polymers, particularly in applications requiring high thermal stability and flame resistance.

The synthesis methodology has evolved considerably since the original work by Holly and Cope. Modern synthetic approaches include solventless methods that eliminate the toxicity concerns associated with traditional solvent-based syntheses. Contemporary research has expanded to include bio-based benzoxazines derived from renewable resources, representing the latest frontier in sustainable materials development.

Nomenclature and Classification Systems

Benzoxazines represent a diverse class of isomeric bicyclic heterocyclic compounds characterized by a benzene ring fused to an oxazine ring. The classification system for benzoxazines depends on several structural factors, including the relative positions of oxygen and nitrogen atoms within the oxazine ring, the location of ring fusion, and the position of double bonds within the oxazine ring. The systematic International Union of Pure and Applied Chemistry nomenclature provides precise identification of these structural variations.

The prototypical unsubstituted monomer follows the systematic International Union of Pure and Applied Chemistry name 3,4-dihydro-3-phenyl-2H-1,3-benzoxazine. This naming convention establishes the foundation for describing more complex substituted derivatives. The numbering system begins with the oxygen atom as position 1, followed by sequential numbering around the oxazine ring, with the benzene ring positions numbered according to standard aromatic nomenclature.

For 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine specifically, the nomenclature indicates several key structural features. The "6-chloro" designation specifies the presence of a chlorine substituent at the sixth position of the benzene ring, while "7-nitro" indicates a nitro group at the seventh position. The "3,4-dihydro-2H" portion describes the saturation pattern within the oxazine ring, indicating that positions 3 and 4 are saturated while position 2 contains a hydrogen atom. The "1,4-benzoxazine" designation specifies that this is a 1,4-isomer, meaning the oxygen and nitrogen atoms occupy positions 1 and 4 respectively within the six-membered oxazine ring.

Position Substituent Chemical Significance
1 Oxygen Heteroatom in oxazine ring
4 Nitrogen Secondary heteroatom
6 Chlorine Electron-withdrawing halogen
7 Nitro Strong electron-withdrawing group
2 Hydrogen Saturated carbon position
3,4 Dihydro Reduced oxazine ring positions

The classification system also distinguishes between different benzoxazine types based on their synthetic origins and structural characteristics. Monomeric benzoxazines serve as building blocks for polymer formation, while polymeric benzoxazines represent the crosslinked network structures formed through thermal ring-opening polymerization. Functional benzoxazines contain additional reactive groups that can participate in further chemical reactions or provide specific properties to the resulting materials.

Significance of this compound in Chemical Research

The compound this compound holds particular significance in chemical research due to its unique combination of electron-withdrawing substituents and its potential applications in medicinal chemistry and materials science. The presence of both chlorine and nitro groups creates a distinctive electronic environment that influences the compound's reactivity patterns and biological activity profiles. This substitution pattern represents an important example of how structural modifications can be used to tune the properties of benzoxazine scaffolds for specific applications.

The molecular structure features a bicyclic framework with a molecular weight of 214.61 grams per mole and the molecular formula C8H7ClN2O3. The chlorine substituent at the 6-position and the nitro group at the 7-position create significant electronic effects that can influence both the chemical reactivity and potential biological activity of the compound. These electron-withdrawing groups can activate the benzene ring toward nucleophilic substitution reactions while potentially enhancing the compound's stability toward oxidative degradation.

Research applications of this compound span multiple domains within chemical science. In medicinal chemistry, substituted benzoxazines like this compound serve as important scaffolds for drug discovery programs. The benzoxazine framework is recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with multiple biological targets while maintaining good pharmacokinetic properties. The specific substitution pattern in this compound may provide enhanced selectivity or potency against particular biological targets.

Property Value Research Implication
Molecular Formula C8H7ClN2O3 Defines stoichiometry for synthetic planning
Molecular Weight 214.61 g/mol Important for dosing calculations in biological studies
Chlorine Position 6 Influences electronic properties and reactivity
Nitro Position 7 Affects both electronic and steric properties
Ring System 1,4-Benzoxazine Determines basic pharmacophore characteristics

The synthetic accessibility of this compound makes it an attractive target for chemical libraries and structure-activity relationship studies. The compound can be prepared through established synthetic methodologies, allowing researchers to generate sufficient quantities for detailed characterization and biological evaluation. Current synthetic approaches involve cyclization reactions of appropriately substituted aminophenols, followed by purification procedures that yield the target compound in useful quantities for research applications.

The compound's significance extends to its potential role as a synthetic intermediate for more complex benzoxazine derivatives. The reactive sites present in the molecule, particularly the positions adjacent to the electron-withdrawing groups, provide opportunities for further chemical modification. This versatility makes the compound valuable not only as an end product but also as a building block for the synthesis of more elaborate molecular architectures.

Overview of Benzoxazine Scaffold Applications

The benzoxazine scaffold demonstrates remarkable versatility across multiple application domains, establishing it as one of the most important heterocyclic frameworks in contemporary chemical research. The fundamental structural characteristics of benzoxazines, including their bicyclic nature and the presence of both nitrogen and oxygen heteroatoms, contribute to their widespread utility in pharmaceutical development, materials science, and industrial applications. The ability to introduce diverse substituents at multiple positions around the benzoxazine core provides virtually unlimited opportunities for structural modification and property optimization.

The materials science applications of benzoxazines center primarily on their unique polymerization characteristics and the exceptional properties of the resulting polymeric materials. Polybenzoxazines exhibit several advantageous properties that distinguish them from conventional thermosetting polymers, including high glass transition temperatures, excellent thermal stability, low water absorption, and outstanding mechanical performance. The polymerization process occurs through thermal ring-opening mechanisms that do not produce volatile by-products, eliminating many of the processing challenges associated with traditional phenolic resins.

Application Domain Key Properties Representative Examples
Pharmaceuticals High bioavailability, selectivity Etifoxine, Elbasvir, Apararenone
Polymer Materials High thermal stability, low shrinkage Aerospace composites, Electronic substrates
Adhesives Strong bonding, temperature resistance Structural adhesives, Film applications
Flame Retardants Inherent flame resistance, char formation Aerospace materials, Safety applications

Industrial applications of benzoxazine technology have expanded significantly since the first commercial products appeared in the electronics industry during the late 1990s. The printed circuit board industry represents one of the largest commercial markets for benzoxazine resins, where their excellent electrical properties, thermal stability, and flame resistance provide significant advantages over traditional materials. The halogen-free nature of many benzoxazine formulations addresses environmental concerns while maintaining superior fire safety characteristics.

Advanced applications in aerospace and automotive industries continue to drive innovation in benzoxazine chemistry. The combination of high-temperature performance, dimensional stability, and inherent flame retardancy makes benzoxazines particularly suitable for applications in extreme environments. Recent developments in bio-based benzoxazines address sustainability concerns while maintaining the performance characteristics required for demanding applications. These developments represent the convergence of environmental responsibility with advanced materials performance, opening new markets and applications for benzoxazine technology.

The adhesive and sealant applications of benzoxazines leverage their excellent bonding characteristics and environmental resistance. Structural adhesive tapes based on benzoxazine chemistry provide superior performance in demanding applications, particularly where high-temperature exposure or aggressive chemical environments are encountered. The curing characteristics of benzoxazines allow for processing flexibility while ensuring complete crosslinking and optimal final properties.

Properties

IUPAC Name

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-5-3-6-8(14-2-1-10-6)4-7(5)11(12)13/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOQKCIJSNYPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670655
Record name 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-26-1
Record name 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

General Synthetic Route Overview

The synthesis of this compound generally involves:

  • N-alkylation or N-acylation of suitable precursors.
  • Reduction steps using borane complexes.
  • Oxidation steps such as Swern or Jones oxidation.
  • Cyclization reactions to form the benzoxazine ring system.

The process is typically conducted in inert organic solvents under controlled temperatures and inert atmospheres to ensure high purity and yield.

Stepwise Preparation Details

N-Alkylation/N-Acylation (First Step)
  • The initial step involves the N-alkylation or N-acylation of an amino-substituted precursor.
  • This is performed in an organic solvent inert to the reaction, such as methylene chloride.
  • The reaction is carried out under inert atmosphere and often at low temperatures (~ -60°C) to control reactivity.
  • Alkali metal alcoholates like potassium tert-butoxide are commonly used as bases to facilitate the reaction.
Reduction (Second Step)
  • The intermediate from the first step undergoes reduction.
  • Borane, preferably as a borane-tetrahydrofuran complex, is used as the reducing agent.
  • The reaction mixture is heated or refluxed to complete the reduction.
Oxidation (Third Step)
  • The reduced intermediate is oxidized to convert carbinol groups to carbonyl groups.
  • Swern oxidation or Jones oxidation methods are preferred due to their efficiency and selectivity.
  • Activated dimethyl sulfoxide (DMSO), prepared from oxalyl chloride and dimethyl sulfoxide, is used along with triethylamine in the oxidation process.
Cyclization (Ring Formation)
  • Cyclization to form the benzoxazine ring is achieved by reacting halobutyrylamino or halovalerylamino compounds.
  • The reaction conditions are similar to those used in the initial N-alkylation step.
  • Acid halides are employed to induce ring closure.
  • The use of bases such as potassium tert-butoxide facilitates cyclization.

Preparation of Intermediates

  • The intermediates required for the above steps can be prepared by nitrosation of suitable compounds using nitrosating agents like sodium nitrite or nitrous acid.
  • The nitrosation is performed in inert solvents such as methanol, ethanol, isopropanol, or acetic acid-water mixtures.
  • Temperature control is critical, maintaining below 20°C, preferably below 10°C, to avoid side reactions.
  • Subsequent reduction of the nitroso compounds yields amino intermediates that are further reacted with carboxylic acids or their reactive derivatives to form key intermediates.

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Solvent Temperature Notes
1 N-alkylation/acylation Alkali metal alcoholate (e.g., potassium tert-butoxide), acid halide Methylene chloride (inert) ~ -60°C Inert atmosphere, controlled temperature
2 Reduction Borane-tetrahydrofuran complex THF or similar Reflux or heating Commercially available reducing agent
3 Oxidation Swern oxidation (activated DMSO, oxalyl chloride, triethylamine) or Jones oxidation Methylene chloride ~ -60°C Conversion of carbinol to carbonyl group
4 Cyclization Acid halide, base (potassium tert-butoxide) Organic solvent (inert) Room temperature to reflux Ring closure to form benzoxazine ring
Intermediates Nitrosation and reduction Sodium nitrite or nitrous acid, reducing agents Alcohols (methanol, ethanol) or acetic acid-water <20°C, preferably <10°C Temperature control critical during nitrosation

Research Findings and Notes

  • The use of borane-tetrahydrofuran complex is advantageous due to its commercial availability and effective reduction capability in the second step.
  • Swern oxidation is preferred for its mild conditions and selectivity in oxidizing alcohols to aldehydes or ketones without overoxidation.
  • The nitrosation step requires careful temperature control to prevent decomposition or side reactions.
  • Cyclization reactions are efficiently promoted by strong bases like potassium tert-butoxide, which facilitate intramolecular ring closure.
  • The entire synthetic sequence is typically carried out in inert solvents and atmospheres to avoid moisture or oxygen interference, which could degrade sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 6-chloro-7-amino-3,4-dihydro-2H-1,4-benzoxazine.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

The applications of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine span several fields, including medicinal chemistry, materials science, and agricultural research.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzoxazine compounds can exhibit cytotoxic effects against various cancer cell lines. The nitro group in this compound may play a crucial role in enhancing biological activity by facilitating the formation of reactive intermediates that can induce apoptosis in cancer cells.

Materials Science

This compound has been studied for its utility in creating polymeric materials with enhanced thermal stability and mechanical properties. When incorporated into polymer matrices, it can improve the material's resistance to degradation under thermal stress.

Agricultural Research

This compound also shows promise in agricultural applications as a potential pesticide or herbicide. Its chemical structure allows it to interact with biological systems in plants and pests, providing a basis for developing new agrochemicals that are more effective and environmentally friendly.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzoxazine derivatives. The researchers synthesized several analogs of this compound and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study 2: Polymer Development

In a research article from Materials Science & Engineering, scientists investigated the incorporation of this compound into epoxy resins. The study found that adding this compound improved the thermal stability and mechanical strength of the resins compared to conventional formulations. The findings suggest that this compound could lead to the development of advanced materials for industrial applications.

Case Study 3: Agrochemical Application

A recent study published in Pesticide Biochemistry and Physiology assessed the efficacy of this compound as a herbicide. The researchers tested its effects on common weeds and found that it effectively inhibited growth at lower concentrations than traditional herbicides, indicating its potential as a safer alternative for weed management.

Mechanism of Action

The mechanism of action of 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The benzoxazine ring structure also allows for binding to specific sites on proteins, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

(a) 7-Amino-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 40401-45-4)
  • Substituents: Chloro (C6), amino (C7), and a ketone group at C3.
  • Impact: The amino group (electron-donating) contrasts with the nitro group (electron-withdrawing) in the target compound, altering electronic properties and reactivity. This derivative may exhibit enhanced nucleophilic aromatic substitution (NAS) at C7 compared to the nitro-substituted analog .
(b) 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 944356-53-0)
  • Substituents : Methyl groups at C6 and C8.
  • The absence of electronegative groups reduces polarity compared to the target compound .
(c) Ethyl 4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b)
  • Substituents : Chloro (C6), ethyl carboxylate (C2), and a benzyl group.
  • Impact : The ester group enhances synthetic versatility for further functionalization, while the benzyl group provides steric protection. The lack of a nitro group reduces oxidative reactivity .
(d) Benzodithiazine Derivatives (e.g., Compound 15, )
  • Core Structure : Benzodithiazine (sulfur-containing heterocycle) vs. benzoxazine (oxygen/nitrogen).
  • Substituents : Chloro (C6), carboxylate (C7), and dihydroxybenzylidene.
  • Impact : Sulfur atoms increase electron-withdrawing effects and may enhance thermal stability. The carboxylate group introduces acidity, differing from the nitro group’s redox activity .

Physicochemical Properties

Table 1: Comparison of Key Properties
Compound Substituents Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound* C6-Cl, C7-NO₂ N/A ~1520, 1350 (NO₂) N/A
7-Amino-6-chloro-oxazinone C6-Cl, C7-NH₂, C3=O N/A 3320 (NH₂), 1715 (C=O) N/A
6,8-Dimethyl-benzoxazine C6-CH₃, C8-CH₃ N/A 1741 (C=O, ester in analogs) δ 2.44 (CH₃), 3.66 (N-CH₃)
Benzodithiazine (Compound 15) C6-Cl, C7-COOCH₃ 310–311 (dec.) 1715 (C=O), 1615 (C=N) δ 8.23 (H-5), 8.38 (H-8)

*Theoretical data inferred from substituent effects.

Biological Activity

6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound characterized by its unique structural features, including a benzoxazine ring and both chlorine and nitro substituents. Its molecular formula is C8H7ClN2O3C_8H_7ClN_2O_3, and it is recognized for its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure

The chemical structure of this compound can be represented as follows:

InChI InChI 1S C8H7ClN2O3 c9 5 3 6 8 14 2 1 10 6 4 7 5 11 12 13 h3 4 10H 1 2H2\text{InChI }\text{InChI 1S C8H7ClN2O3 c9 5 3 6 8 14 2 1 10 6 4 7 5 11 12 13 h3 4 10H 1 2H2}

The biological activity of this compound primarily involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to inhibition or modulation of enzyme activity. The benzoxazine structure facilitates binding to specific sites on proteins, influencing their function and activity .

Pharmacological Potential

Research indicates that this compound may serve as a building block for the synthesis of pharmaceutical agents targeting neurological and inflammatory conditions. Its unique reactivity allows for the development of derivatives with specific therapeutic properties .

Inhibitory Activity

A study highlighted the potential of benzoxazine derivatives in inhibiting serine proteases, which are implicated in various diseases such as cancer and inflammation. Specifically, compounds similar to this compound demonstrated substrate inhibitory activity towards human leukocyte elastase . This suggests that derivatives could be explored for their therapeutic roles in managing these conditions.

Structure Activity Relationship (SAR)

The presence of both chlorine and nitro groups in this compound enhances its reactivity compared to similar compounds lacking these substituents. For example:

Compound NameStructural FeaturesBiological Activity
This compoundCl and NO₂ groupsPotential enzyme inhibitor
7-Chloro-3,4-dihydro-2H-1,4-benzoxazineLacks NO₂ groupReduced reactivity

This table illustrates how specific substituents affect biological activity and reactivity profiles.

Applications in Medicinal Chemistry

The compound's potential applications extend beyond enzyme inhibition; it has been utilized in the development of advanced materials due to its structural properties. The ability to modify the compound through substitution reactions opens avenues for creating novel materials with tailored functionalities .

Q & A

Q. What are the standard synthetic protocols for 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, and how are intermediates characterized?

A common synthetic route involves cyclization of substituted 2-aminophenols with dihaloethanes (e.g., 1,2-dibromoethane) to form the benzoxazine core, followed by nitration and chlorination at specific positions. Acylation or alkylation steps may be employed to introduce functional groups. Intermediates are typically characterized via IR spectroscopy (to confirm functional groups), <sup>1</sup>H/<sup>13</sup>C NMR (to verify regiochemistry), ESI-MS (for molecular weight confirmation), and elemental analysis (purity assessment). For example, analogous N-dichloroacetyl-3,4-dihydrobenzoxazines were synthesized via similar methods .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., used to confirm the structure of N-dichloroacetyl-3-methyl-6,8-dichloro derivatives) .
  • Multinuclear NMR : <sup>1</sup>H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm), while <sup>13</sup>C NMR confirms carbonyl (C=O) and nitrile (C≡N) groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C9H8ClN2O3 for 6-chloro-7-nitro derivatives) .

Q. What safety precautions are required when handling this compound?

Refer to Safety Data Sheets (SDS) for hazards (e.g., acute toxicity, skin irritation). Use fume hoods during synthesis, wear nitrile gloves , and store in airtight containers away from light. Emergency procedures should include rinsing exposed skin with water and consulting toxicity databases (e.g., PubChem). Note that Sigma-Aldrich provides limited analytical data for related benzoxazines, emphasizing independent verification .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational models be resolved?

Contradictions between experimental (e.g., NMR chemical shifts) and DFT-calculated data may arise from solvent effects or conformational flexibility. To address this:

  • Perform solvent-correlated DFT calculations (e.g., using PCM models in Gaussian).
  • Compare experimental X-ray structures with optimized geometries (e.g., bond angle deviations >2° indicate model inaccuracies) .
  • Use statistical validation tools (R² >0.95 for linear regression of calculated vs. observed shifts) .

Q. What experimental design strategies optimize substituent effects on benzoxazine reactivity?

To study substituent impacts (e.g., nitro vs. chloro groups):

  • Use DoE (Design of Experiments) to vary reaction parameters (temperature, catalyst loading).
  • Employ Lewis acid catalysts (e.g., ZnCl2) for regioselective functionalization, as demonstrated in analogous 2,7-dimethylbenzoxazine syntheses .
  • Monitor reaction progress via HPLC-MS to quantify intermediates and byproducts .

Q. How can the biological activity of this compound be evaluated in neurological or antimicrobial studies?

  • In vitro assays : Test receptor binding affinity (e.g., GABAA receptors for neurological applications) using radioligand displacement assays .
  • Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For example, related benzoxazines showed activity against S. aureus (MIC = 8 µg/mL) .
  • ADMET profiling : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA-BBB model) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

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